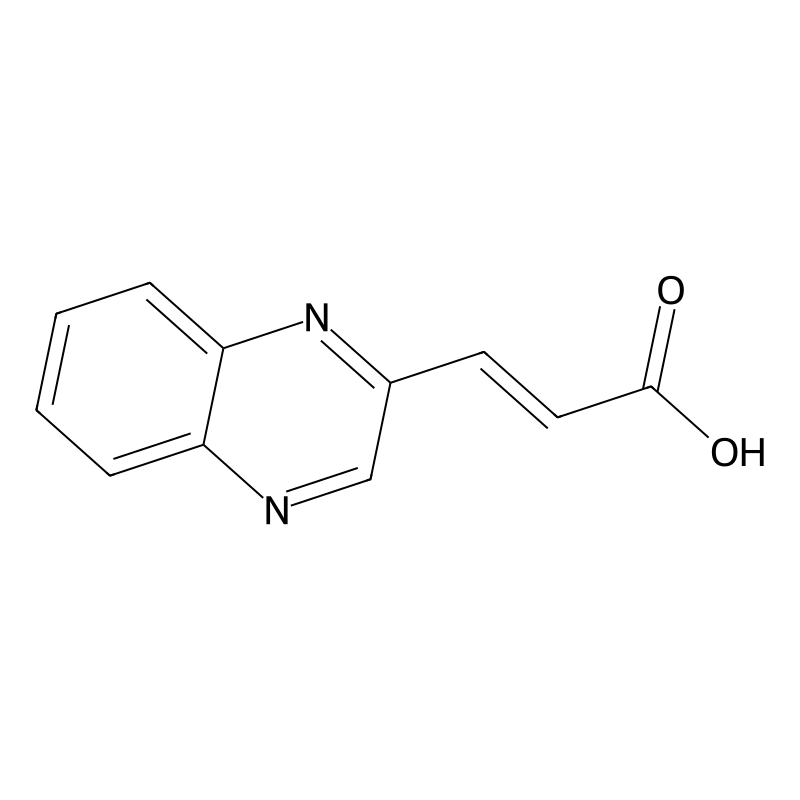3-Quinoxalin-2-yl-acrylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Antimicrobial and Antiviral Applications
Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: Quinoxalines, a class of N-heterocyclic compounds, have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have become a crucial component in drugs used to treat infectious diseases .
Methods of Application or Experimental Procedures: The synthesis of quinoxaline has been extensively studied for the last two decades . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
Results or Outcomes: Quinoxaline derivatives have shown promising results in combating deadly pathogens (bacteria, fungi, viruses) for now and near future .
Anticancer Applications
Specific Scientific Field: Medicinal Chemistry
Summary of the Application: Quinoxaline derivatives have been used as anticancer agents . They have shown a wide range of biological activities and are significant therapeutic agents in the pharmaceutical industry .
Methods of Application or Experimental Procedures: The synthesis of quinoxaline derivatives has been a subject of extensive research . Various substituted quinoxalines have been developed and used in the preparation of various drugs .
Results or Outcomes: Quinoxaline derivatives have shown promising results in the treatment of cancer . They have been developed as potential anticancer agents in the last period .
Antitumor Agent Synthesis
Summary of the Application: Quinoxaline derivatives have been used in the synthesis of antitumor agents . This work represents a simple, convenient, and efficient synthesis of 3-acylated quinoxalin-2 (1 H)-ones .
Results or Outcomes: This method could be applied to a gram-scale reaction and antitumor agent synthesis .
Organic Electronics
Specific Scientific Field: Organic Electronics
Summary of the Application: Quinoxaline derivatives have been used in the molecular design, synthesis, and characterization of molecules with D–A–D–A configuration . These molecules are used in organic electronics .
Results or Outcomes: The synthesized molecules have shown promising results in the field of organic electronics .
Antiviral and Anti-HIV Applications
Summary of the Application: Quinoxaline derivatives have been used as antiviral and anti-HIV agents . They have shown a wide range of biological activities and are significant therapeutic agents in the pharmaceutical industry .
Results or Outcomes: Quinoxaline derivatives have shown promising results in the treatment of viral diseases, including HIV .
Antidiabetic Applications
Summary of the Application: Quinoxaline derivatives have been used as antidiabetic agents . They have shown a wide range of biological activities and are significant therapeutic agents in the pharmaceutical industry .
Results or Outcomes: Quinoxaline derivatives have shown promising results in the treatment of diabetes .
3-Quinoxalin-2-yl-acrylic acid is an organic compound with the molecular formula CHNO. This compound features a quinoxaline ring, which is a bicyclic structure consisting of two fused aromatic rings containing nitrogen atoms. The presence of the acrylic acid moiety introduces a double bond and a carboxylic acid group, making it a versatile compound for various
The biological activity of 3-quinoxalin-2-yl-acrylic acid and its derivatives has garnered attention due to their potential anticancer properties. Studies indicate that compounds containing quinoxaline moieties exhibit significant cytotoxic effects against various cancer cell lines . Additionally, quinoxaline derivatives have shown antimicrobial and anti-inflammatory activities, making them valuable in pharmaceutical research.
Several synthetic routes have been developed for 3-quinoxalin-2-yl-acrylic acid:
- Michael Addition: A common method involves the Michael addition of acrylic acid derivatives to quinoxaline precursors under basic conditions. This method allows for the formation of diverse S-substituted products .
- Cyclization Reactions: Quinoxaline derivatives can be synthesized through cyclization reactions involving o-phenylenediamine and α,β-unsaturated carbonyl compounds .
- Functionalization: Further functionalization can be achieved through various substitution reactions on the quinoxaline ring or the acrylic acid moiety.
3-Quinoxalin-2-yl-acrylic acid has several applications in medicinal chemistry and materials science:
- Pharmaceuticals: Its derivatives are explored for their anticancer, antimicrobial, and anti-inflammatory properties.
- Fluorescent Probes: The compound's unique structure allows it to be used as a fluorescent probe in biological imaging.
- Polymer Chemistry: It can serve as a monomer for polymer synthesis due to its reactive acrylic group.
Studies have indicated that 3-quinoxalin-2-yl-acrylic acid interacts with various biological targets, including enzymes and receptors involved in cancer progression. The compound's ability to inhibit certain pathways suggests potential therapeutic uses in cancer treatment . Interaction studies often employ molecular docking simulations to predict binding affinities and mechanisms of action.
Several compounds share structural similarities with 3-quinoxalin-2-yl-acrylic acid, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Pyridinyl-acrylic acid | Pyridine derivative | Exhibits different biological activity profiles |
| 2-Aminoquinoline | Quinoline derivative | Known for its distinct reactivity and applications |
| 4-Aminoquinazoline | Quinazoline derivative | Displays potent antimalarial properties |
Uniqueness: The unique combination of the quinoxaline ring with an acrylic acid moiety sets 3-quinoxalin-2-yl-acrylic acid apart from these similar compounds. Its specific reactivity patterns and biological activities make it particularly interesting for further research in drug development.








